"synthesis and characterization of 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole"
"synthesis and characterization of 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole"
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Executive Summary: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole. While direct literature on this specific ortho-substituted isomer is limited, this guide constructs a robust and scientifically-grounded synthetic pathway by adapting established methodologies for structurally analogous 5-aryl-pyrrolines. The core synthetic strategy involves the intramolecular acid-catalyzed cyclization of a γ-amino ketone precursor, 4-amino-1-(2-chlorophenyl)butan-1-one. We present a detailed, step-by-step experimental protocol, from the synthesis of the key intermediate to the final product. Furthermore, this guide outlines a complete characterization strategy, providing predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) to ensure unambiguous structural verification. Safety protocols, potential applications based on the known bioactivity of the 5-aryl-3,4-dihydro-2H-pyrrole scaffold, and future research directions are also discussed, positioning this document as a foundational resource to facilitate further investigation into this promising heterocyclic compound.
Introduction
The 3,4-Dihydro-2H-pyrrole Scaffold: A Privileged Structure
The 3,4-dihydro-2H-pyrrole, also known as a 1-pyrroline, is a five-membered nitrogen-containing heterocyclic ring. This structural motif is considered a "privileged structure" in medicinal chemistry, appearing in a multitude of bioactive natural products and synthetic compounds.[1] Its prevalence stems from its ability to serve as a versatile scaffold for constructing more complex molecular architectures and its inherent capacity to engage in crucial biological interactions. The cyclic imine functionality provides a key hydrogen bond acceptor site and a locus for further chemical modification.
Significance of the 2-Chlorophenyl Substituent
The incorporation of an aryl group at the 5-position of the dihydropyrrole ring significantly influences the molecule's physicochemical properties. The specific placement of a chlorine atom at the ortho (2-position) of the phenyl ring introduces distinct steric and electronic effects compared to its meta or para isomers. The 2-chloro substituent can:
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Induce Conformational Restriction: The steric bulk of the ortho-chlorine atom can restrict the rotation of the phenyl ring, potentially locking the molecule into a specific conformation that may enhance binding affinity to a biological target.
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Modulate Electronic Properties: As an electron-withdrawing group, the chlorine atom influences the electron density of the aromatic ring and the adjacent imine bond, which can alter reactivity and metabolic stability.
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Participate in Halogen Bonding: The chlorine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.[1]
Given these attributes, 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole (CAS No. 129540-25-6) is a compound of significant interest for chemical and therapeutic exploration.[2]
Scope of the Guide
This guide addresses the gap in detailed, publicly available literature for this specific compound by providing a foundational and practical resource. It outlines a reliable synthetic approach, a comprehensive characterization protocol, and a discussion of the potential applications of the title compound, thereby enabling its synthesis and further study.
Proposed Synthetic Pathway
Rationale for Pathway Selection
The most direct and established method for synthesizing 5-aryl-3,4-dihydro-2H-pyrroles is the intramolecular cyclization of a γ-amino ketone precursor.[1][3][4] This transformation is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the stable cyclic imine.[1] This pathway is favored due to its high reliability, operational simplicity, and the accessibility of the required starting materials.
Retrosynthetic Analysis and Workflow
The retrosynthetic analysis begins by disconnecting the C=N bond of the target molecule, revealing the key precursor: 4-amino-1-(2-chlorophenyl)butan-1-one. This γ-amino ketone can be conceptually derived from a corresponding γ-haloketone or via the reduction of a γ-azido or γ-nitro ketone. A practical forward synthesis involves the preparation of this amino ketone followed by a cyclization/dehydration step.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocols
Materials and Instrumentation
Materials: 4-Chlorobutyryl chloride, chlorobenzene, aluminum chloride (anhydrous), dichloromethane (DCM), hydrochloric acid (HCl), sodium hydroxide (NaOH), potassium phthalimide, hydrazine hydrate, ethanol, acetic acid, sodium sulfate (anhydrous), ethyl acetate, and silica gel (for column chromatography). All reagents should be of analytical grade.
Instrumentation: Standard laboratory glassware, magnetic stirrer with heating plate, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates, NMR spectrometer (e.g., 400 MHz), Mass Spectrometer (ESI-MS), and FT-IR spectrometer.
Step 1: Synthesis of 4-amino-1-(2-chlorophenyl)butan-1-one hydrochloride
(This protocol is adapted from established procedures for related compounds like Friedel-Crafts acylation and Gabriel synthesis).
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Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry DCM at 0 °C, add 4-chlorobutyryl chloride (1.1 eq.) dropwise. Add chlorobenzene (1.0 eq.) to the mixture and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture slowly into a beaker of ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-chloro-1-(2-chlorophenyl)butan-1-one.
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Phthalimide Substitution: Dissolve the crude product in DMF and add potassium phthalimide (1.1 eq.). Heat the mixture to 80-90 °C for 4-6 hours. After cooling, pour the mixture into water to precipitate the phthalimide-protected intermediate. Filter the solid, wash with water, and dry.
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Deprotection: Suspend the dried solid in ethanol and add hydrazine hydrate (1.5 eq.). Heat the mixture to reflux for 4 hours. Cool to room temperature and acidify with concentrated HCl to precipitate phthalhydrazide. Filter off the solid. Concentrate the filtrate under reduced pressure.
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Isolation: The resulting residue contains the crude hydrochloride salt. Recrystallize from an ethanol/ether mixture to yield pure 4-amino-1-(2-chlorophenyl)butan-1-one hydrochloride as a solid.
Step 2: Synthesis of 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole
(This protocol is adapted from procedures for analogous compounds[1][5]).
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Reaction Setup: Dissolve 4-amino-1-(2-chlorophenyl)butan-1-one hydrochloride (1.0 eq.) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq.).
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Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC for the disappearance of the starting material.[6]
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Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Extract the aqueous residue with ethyl acetate or DCM (3 x 30 mL).[1]
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole.[1]
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Anhydrous aluminum chloride reacts violently with water. Handle with extreme care in a dry environment.
-
Hydrazine is toxic and a suspected carcinogen. Handle with appropriate caution.[8]
-
Organic solvents used are flammable. Keep away from open flames and sources of ignition.[9][10]
Physicochemical and Spectroscopic Characterization
A combination of analytical techniques is required for unambiguous structural confirmation and purity assessment.
Caption: Logical workflow for the purification and characterization process.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN | [2] |
| Molecular Weight | 179.65 g/mol | [2] |
| Appearance | Pale yellow oil or solid (predicted) | Analogous Compounds |
| CAS Number | 129540-25-6 | [2] |
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 4H, Ar-H), δ 4.2-4.0 (t, 2H, -CH₂-N=), δ 3.0-2.8 (t, 2H, Ar-C-CH₂-), δ 2.2-2.0 (p, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175-170 (C=N imine), δ ~135-125 (Ar-C), δ ~60 (-CH₂-N=), δ ~35 (Ar-C-CH₂-), δ ~22 (-CH₂-CH₂-CH₂-) |
| Mass Spec (ESI-MS) | m/z: 180.05 [M+H]⁺, 182.05 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for Cl)[1] |
| IR (neat, cm⁻¹) | ~3060 (Ar C-H stretch), ~2950, 2870 (Aliphatic C-H stretch), ~1645 (C=N imine stretch), ~750 (C-Cl stretch) |
Note: Predicted NMR shifts are based on the analysis of structurally similar compounds and standard chemical shift increments. Actual values may vary.[1] The key diagnostic signal in the ¹³C NMR spectrum is the downfield shift for the imine carbon (C5), which is significantly different from an amide or ketone carbonyl.[11][12]
Potential Applications and Future Directions
While specific biological data for 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole is not widely published, the broader class of 5-aryl-dihydropyrrole derivatives has demonstrated a wide range of pharmacological activities.[6]
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Antiproliferative Activity: Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole have been evaluated for their antiproliferative effects against various human cancer cell lines, suggesting the scaffold could be a basis for novel anticancer agents.[4][13]
-
Anti-inflammatory Activity: Structurally related compounds have shown potential as inhibitors of enzymes like COX and LOX, which are key mediators in inflammation.[13]
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CNS Agents: The pyrrolidine and pyrroline cores are present in many compounds active in the central nervous system.
Future research should focus on the biological screening of this specific isomer to determine its activity profile. Structure-activity relationship (SAR) studies, involving modification of the chlorophenyl ring and the dihydropyrrole core, could lead to the discovery of potent and selective therapeutic agents.
Conclusion
This technical guide provides a robust and actionable framework for the synthesis and characterization of 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole. By leveraging established chemical principles and adapting protocols from closely related analogs, we have outlined a reliable synthetic pathway via the intramolecular cyclization of a γ-amino ketone. The detailed experimental procedures, coupled with a comprehensive characterization strategy and safety guidelines, equip researchers with the necessary information to prepare this compound for further investigation in medicinal chemistry and drug discovery programs.
References
- Potential Biological Activities of 5-Aryl-3,4-dihydro-2H-pyrrole Scaffolds: A Technical Overview. Benchchem.
- Synthesis of 5-(4-Chlorophenyl)
- [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. MDPI.
- SAFETY D
- An In-depth Technical Guide to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Benchchem.
- SAFETY D
- An In-depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Benchchem.
- 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole. NIH.
- "5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole" IUPAC name. Benchchem.
- [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine.
- In-depth Technical Guide: 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole (CAS Number 22217-78-3). Benchchem.
- pyrrole-MSDS.pdf. CDN.
- 129540-25-6(5-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE) Product Description.
- Material Safety D
- Pyrrole. Santa Cruz Biotechnology.
- An In-depth Technical Guide to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: Core Properties and Synthetic Approaches. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 129540-25-6 CAS MSDS (5-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
